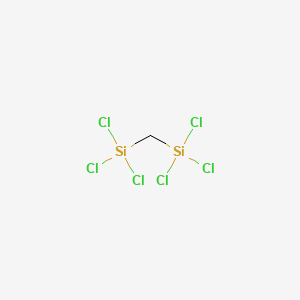
Bis(triclorosilano)metano
Descripción general
Descripción
Bis(trichlorosilyl)methane, also known as BTM, is an organosilicon compound with the chemical formula Si(CH3)2Cl3. It is an organosilicon compound that is widely used in scientific research due to its unique properties. Bis(trichlorosilyl)methane is a colorless liquid at room temperature and has a low vapor pressure. It is insoluble in water and is stable in the presence of acids and bases.
Aplicaciones Científicas De Investigación
Síntesis de Sustancias
Bis(triclorosilano)metano se utiliza en la síntesis de sustancias . Es un componente clave en la creación de varios compuestos químicos debido a sus propiedades únicas.
Productos Químicos de Laboratorio
También se utiliza como producto químico de laboratorio . En un entorno de laboratorio, el this compound se puede utilizar en una variedad de experimentos y procedimientos.
Creación de Poli(trifuncional-silano)alcanos
Se ha explorado el potencial del this compound en la síntesis de nuevos poli(trifuncional-silano)alcanos. Estos son importantes para crear materiales híbridos orgánicos-inorgánicos.
Reactividad en Materiales Híbridos Orgánicos-Inorgánicos
La alta reactividad del this compound lo hace útil en la creación de materiales híbridos orgánicos-inorgánicos. Sus propiedades únicas le permiten formar enlaces con una variedad de otros elementos, lo que lo convierte en una herramienta versátil en la creación de estos materiales.
Uso en Aniones Triclorosilanos de Elementos del Bloque p
This compound se utiliza en la creación de aniones triclorosilanos de elementos del bloque p . Estos aniones tienen alta reactividad debido a la presencia de los grupos triclorosilanos, lo que los hace útiles en una variedad de aplicaciones.
Uso como Aniones Débilmente Coordinantes
Los aniones triclorosilanos, que se pueden crear utilizando this compound, se pueden utilizar como aniones débilmente coordinantes . Esto los hace útiles en una variedad de reacciones químicas.
Uso como Reactivos de Transferencia Nucleófilos
Los aniones triclorosilanos, que se pueden crear utilizando this compound, se pueden utilizar como reactivos de transferencia nucleófilos para grupos SiCl3- . Esto permite la introducción del átomo central E en nuevos compuestos.
Procesos Industriales
El triclorosilano, un reactivo clave para preparar compuestos triclorosilanos, se produce en grandes cantidades para procesos industriales .
Propiedades
IUPAC Name |
trichloro(trichlorosilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl6Si2/c2-8(3,4)1-9(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDDAHLAEXNYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373505 | |
| Record name | Bis(trichlorosilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4142-85-2 | |
| Record name | Bis(trichlorosilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trichlorosilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(trichlorosilyl)methane interact with water during the MLD process to form a SiOC film? What are the advantages of this method?
A1: Bis(trichlorosilyl)methane reacts with water in a two-step process during MLD. First, the bis(trichlorosilyl)methane molecules adsorb onto the substrate surface, typically a silicon wafer. The chlorine atoms in the molecule react with surface hydroxyl groups, releasing HCl and leaving a surface terminated with Si-OH (silanol) groups. In the second step, water is introduced, reacting with the remaining Si-Cl bonds to form additional silanol groups and releasing more HCl. This leaves a surface again rich in silanol groups, primed for another cycle of bis(trichlorosilyl)methane deposition. []
Q2: What is the significance of the cross-linked network structure formed in the SiOC films derived from Bis(trichlorosilyl)methane?
A2: Unlike typical MLD films where linear polymer growth is observed, the SiOC films produced using bis(trichlorosilyl)methane exhibit a unique cross-linked network structure. [] This occurs because the neighboring silanol groups formed during the deposition process tend to condense, forming Si-O-Si bonds and releasing water. [] X-ray photoelectron spectroscopy (XPS) analysis revealed that, on average, two-thirds of the silanol groups undergo this condensation reaction. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


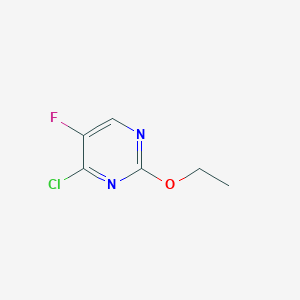
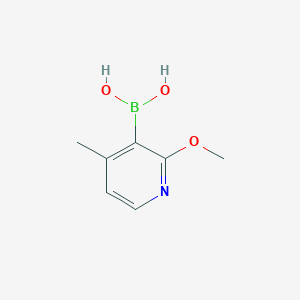
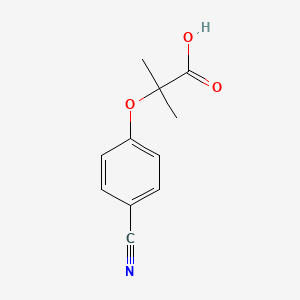
![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)

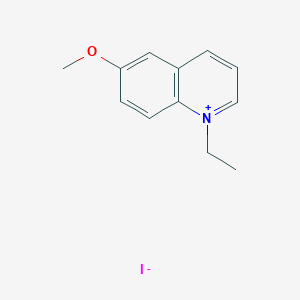
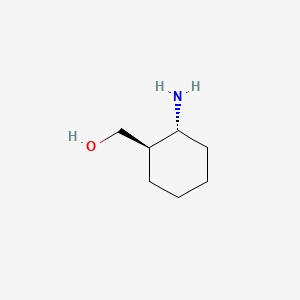
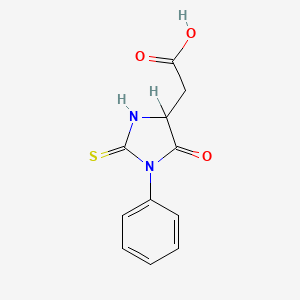
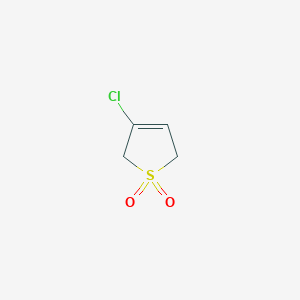
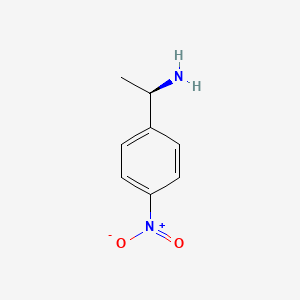
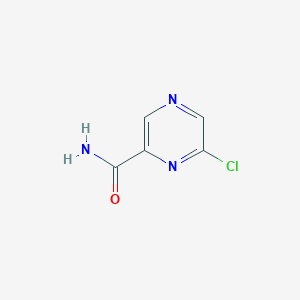
![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)
![4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile](/img/structure/B1586020.png)